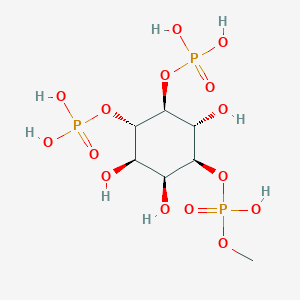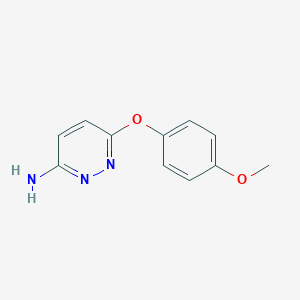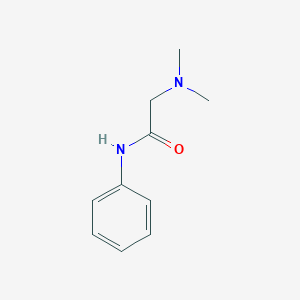
2-(dimethylamino)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-phenylacetamide, also known as DMANPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. DMANPA has been found to have a wide range of applications, particularly in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.
Mecanismo De Acción
The exact mechanism of action of 2-(dimethylamino)-N-phenylacetamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival and apoptosis. 2-(dimethylamino)-N-phenylacetamide has also been found to bind to the opioid receptor, which is involved in pain regulation.
Efectos Bioquímicos Y Fisiológicos
2-(dimethylamino)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. It has also been shown to have antioxidant properties and may help to protect against oxidative stress. 2-(dimethylamino)-N-phenylacetamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(dimethylamino)-N-phenylacetamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a modulator of specific receptors in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle the compound safely. In addition, further research is needed to fully understand the mechanism of action and potential side effects of 2-(dimethylamino)-N-phenylacetamide.
Direcciones Futuras
There are several potential future directions for research on 2-(dimethylamino)-N-phenylacetamide, including its use as a drug candidate for the treatment of cancer and neurological disorders. It may also have potential as a diagnostic tool for the detection of cancer cells. Further research is needed to fully understand the mechanism of action and potential side effects of 2-(dimethylamino)-N-phenylacetamide, as well as to develop more efficient and safe synthesis methods for the compound.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-phenylacetamide has been extensively studied for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. It has been found to have a high affinity for certain receptors in the brain and has been shown to have anticonvulsant and analgesic properties. 2-(dimethylamino)-N-phenylacetamide has also been studied for its potential as a diagnostic tool in the detection of cancer cells.
Propiedades
Número CAS |
35508-96-4 |
|---|---|
Nombre del producto |
2-(dimethylamino)-N-phenylacetamide |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
Clave InChI |
LZDQPXAJNKGROO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CN(C)CC(=O)NC1=CC=CC=C1 |
Sinónimos |
α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

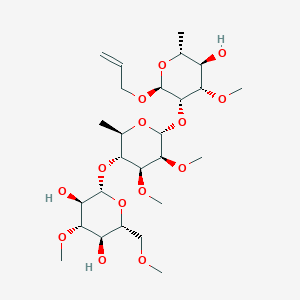
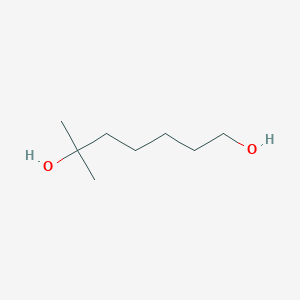
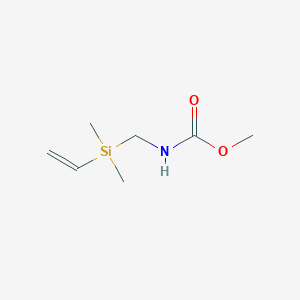

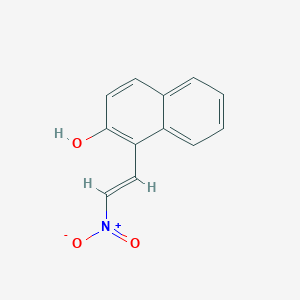
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

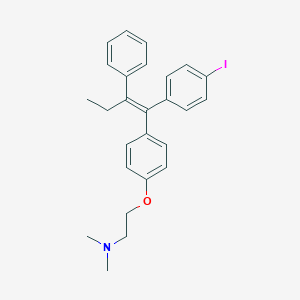
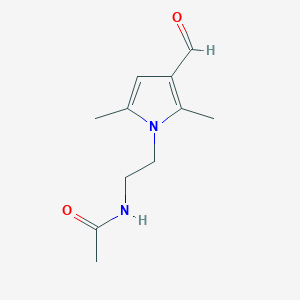

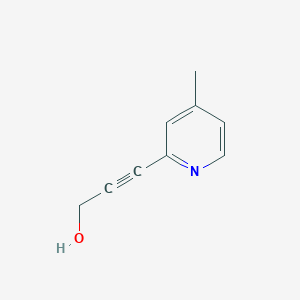
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
